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Compound of Interest

Compound Name:
Methyl 5-(3-aminophenyl)furan-2-

carboxylate

Cat. No.: B1278144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(3-aminophenyl)furan-2-
carboxylate, a furan derivative with potential applications in medicinal chemistry. Due to the

limited specific literature on this exact compound, this guide also includes relevant data and

methodologies from closely related aminophenyl furan derivatives and establishes a plausible

synthetic pathway based on established chemical transformations.

Chemical Properties
Property Value Source

CAS Number 54023-06-2 [Commercial]

Molecular Formula C₁₂H₁₁NO₃ [Calculated]

Molecular Weight 217.22 g/mol [Calculated]

Appearance Solid (predicted) -

Solubility

Likely soluble in organic

solvents like DMSO, DMF, and

alcohols

-
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While a specific, published synthetic protocol for Methyl 5-(3-aminophenyl)furan-2-
carboxylate is not readily available, a highly plausible and efficient two-step synthetic route

can be proposed. This pathway involves the initial synthesis of the nitro-precursor, Methyl 5-(3-

nitrophenyl)furan-2-carboxylate, followed by the reduction of the nitro group to the desired

amine.

Proposed Synthetic Workflow:

Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate

Starting Materials:
- Methyl 5-bromofuran-2-carboxylate

- 3-Nitrophenylboronic acid
Step 1: Suzuki-Miyaura Coupling Intermediate:

Methyl 5-(3-nitrophenyl)furan-2-carboxylate Step 2: Nitro Group Reduction Final Product:
Methyl 5-(3-aminophenyl)furan-2-carboxylate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate.

Experimental Protocols:

Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the synthesis of 5-aryl-furan-2-

carboxylates.[1]

Materials:

Methyl 5-bromofuran-2-carboxylate

(3-Nitrophenyl)boronic acid

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

2 M Sodium carbonate (Na₂CO₃) solution

1,4-Dioxane (dry)
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Nitrogen gas (inert atmosphere)

Celite

Procedure:

To a round-bottom flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-

nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05

eq).

Evacuate and backfill the flask with nitrogen gas three times to establish an inert

atmosphere.

Add dry 1,4-dioxane to dissolve the solids.

Add 2 M aqueous sodium carbonate solution (2.0 eq).

Heat the reaction mixture to 90 °C and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

Celite.

The filtrate is then transferred to a separatory funnel, and the aqueous layer is extracted

with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of Methyl 5-(3-nitrophenyl)furan-2-carboxylate

The reduction of the aromatic nitro group to an amine in the presence of an ester can be

achieved using several methods. Catalytic hydrogenation is a clean and effective method.[2][3]

Materials:
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Methyl 5-(3-nitrophenyl)furan-2-carboxylate

10% Palladium on carbon (Pd/C)

Methanol or Ethyl acetate

Hydrogen gas (H₂)

Procedure:

Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in methanol or ethyl acetate in a

hydrogenation vessel.

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

Purge the vessel with hydrogen gas.

Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be

increased) at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, carefully filter the reaction mixture through Celite to remove the

palladium catalyst.

The filtrate is concentrated under reduced pressure to yield the crude product.

If necessary, the product can be purified by recrystallization or column chromatography.

An alternative method for the nitro group reduction that is tolerant of many functional groups is

the use of tin(II) chloride.[4][5]

Materials:

Methyl 5-(3-nitrophenyl)furan-2-carboxylate

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Ethanol or Ethyl acetate
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Procedure:

Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in ethanol or ethyl acetate.

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

Reflux the mixture for several hours, monitoring the reaction by TLC.

After completion, cool the reaction and quench by adding a saturated aqueous solution of

sodium bicarbonate until the solution is basic.

Extract the product with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated to give the desired amine.

Biological Activity
While there is no specific biological data available for Methyl 5-(3-aminophenyl)furan-2-
carboxylate in the public domain, furan derivatives are known to exhibit a wide range of

pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer

properties.[6][7][8]

For comparative purposes, the biological activity of a structurally related compound, Methyl-5-

(hydroxymethyl)-2-furan carboxylate, and its derivatives have been reported.

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its Amine Derivative
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Compound Cell Line IC₅₀ (µg/mL)

Methyl-5-(hydroxymethyl)-2-

furan carboxylate
HeLa >100

HepG2 >100

Vero >100

Amine Derivative* HeLa 62.37

HepG2 >100

Vero >100

* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]

Table 2: Antibacterial Activity (MIC) of an Amine Derivative of Methyl-5-(hydroxymethyl)-2-furan

carboxylate

Bacterial Strain MIC (µg/mL)

Staphylococcus aureus >250

Bacillus cereus >250

Escherichia coli 250

Pseudomonas aeruginosa 250

* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]

These data suggest that derivatization of the furan scaffold can lead to significant biological

activity. The aminophenyl moiety in the title compound provides a key site for further chemical

modification to explore its therapeutic potential.

Experimental Protocols for Biological Assays:

The following are generalized protocols adapted from studies on related furan derivatives.[9]

MTT Assay for Cytotoxicity
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Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect

the number of viable cells present.

Procedure:

Seed cells in a 96-well plate and incubate to allow for cell attachment.

Treat the cells with various concentrations of the test compound and incubate for a

specified period (e.g., 24-72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours to allow for the formation of formazan crystals.

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified

isopropanol).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability compared to an untreated control and determine

the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation.

Procedure:

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well

microtiter plate.

Inoculate each well with a standardized suspension of the target bacterial strain.

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

General Biological Screening Workflow:
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General Biological Screening Workflow

Test Compound:
Methyl 5-(3-aminophenyl)furan-2-carboxylate

Primary Screening:
Cytotoxicity Assay (e.g., MTT)

Is the compound active?

Secondary Screening:
Targeted Assays

(e.g., Antibacterial MIC)

Yes

Compound is inactive

No

Is there selective activity?

Lead Optimization:
Structure-Activity Relationship (SAR) Studies

Yes No

Candidate for further
preclinical studies

Click to download full resolution via product page

Caption: A generalized workflow for the biological evaluation of a novel compound.
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Future Directions
The scaffold of Methyl 5-(3-aminophenyl)furan-2-carboxylate presents a valuable starting

point for the development of novel therapeutic agents. The primary amine group on the phenyl

ring is particularly amenable to a variety of chemical modifications, allowing for the exploration

of structure-activity relationships (SAR). Future research could focus on:

Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides, sulfonyl

chlorides, or carboxylic acids to generate a library of amide and sulfonamide derivatives.

Alkylation: Introduction of alkyl groups to the amine to modulate its basicity and lipophilicity.

Diazotization: Conversion of the amine to a diazonium salt, which can then be used to

introduce a wide range of other functional groups.

By systematically modifying the structure and evaluating the biological activity of the resulting

analogues, it may be possible to identify novel furan-based compounds with potent and

selective therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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